molecular formula C12H14Cl2N6O B1665403 Acdpp hydrochloride CAS No. 37804-11-8

Acdpp hydrochloride

Cat. No. B1665403
CAS RN: 37804-11-8
M. Wt: 329.18 g/mol
InChI Key: CXIHLPLRTFPHKX-UHFFFAOYSA-N
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Description

ACDPP hydrochloride is a selective mGlu5 antagonist . Its chemical name is 3-Amino-6-chloro-5-dimethylamino-N-2-pyridinylpyrazinecarboxamide hydrochloride .


Molecular Structure Analysis

The molecular weight of ACDPP hydrochloride is 329.19 . Its chemical formula is C12H14Cl2N6O . The InChI Key is CXIHLPLRTFPHKX-UHFFFAOYSA-N .

Scientific Research Applications

1. Bactericidal and Antibacterial Activities

Acdpp hydrochloride, or AcDP, has been studied for its bactericidal and antibacterial properties. Research demonstrates the synthesis of AcDP from 2,4,4′-trichloro-2′-hydroxydiphenyl ether (DP) and acryloyl chloride, and its application in polymers that exhibit bactericidal activities. These studies suggest AcDP's potential in the development of bactericidal polymers with significant activity against pathogens like Pseudomonas Aeruginosa and Staphylococcus aureus (Oh, Ha, & Cho, 1994); (Oh, Han, Ha, & Cho, 1996).

2. Gastrointestinal Prokinetic Effects

Acotiamide hydrochloride, a derivative of Acdpp, has been found to stimulate gastrointestinal motor activity, particularly in the treatment of functional dyspepsia. This compound, acting as an acetylcholinesterase inhibitor, exhibits significant efficacy in alleviating meal-related symptoms (Nagahama et al., 2012); (Suzuki & Hibi, 2010).

3. Adsorption Studies

The ability of activated carbon fibers (ACFs) to adsorb various phenols, including derivatives similar to Acdpp hydrochloride, has been explored. This research is significant in understanding how these compounds interact with different materials, potentially informing environmental or chemical engineering applications (Liu et al., 2010).

4. Nanoparticle Applications

Acdpp hydrochloride and its derivatives have been investigated in the context of nanoparticle systems for drug delivery. Studies have focused on the preparation and properties of nanocomposites containing Acdpp hydrochloride, highlighting its potential in nanomedicine and targeted therapy applications (Ding et al., 2011).

Future Directions

ACDPP hydrochloride has been discontinued from sale for commercial reasons . Its future directions are unclear at this point.

properties

IUPAC Name

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7;/h3-6H,1-2H3,(H2,14,18)(H,16,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHLPLRTFPHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587877
Record name 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acdpp hydrochloride

CAS RN

37804-11-8
Record name 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Jeon, S Nim, J Teyra, A Datti… - Genome …, 2014 - genomemedicine.biomedcentral …
… (E-selectin (SELE) inhibitor) and ACDPP hydrochloride (metabotropic glutamate receptor 5 (… Even if further chemical optimizations of A-205804 and ACDPP hydrochloride are required …
Number of citations: 122 genomemedicine.biomedcentral.com
JD Rieskamp, I Rosado-Burgos, JE Christofi, E Ansar… - Iscience, 2023 - cell.com
Within the adult mammalian dentate gyrus (DG) of the hippocampus, glutamate stimulates neural stem cell (NSC) self-renewing proliferation, providing a link between adult …
Number of citations: 6 www.cell.com

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